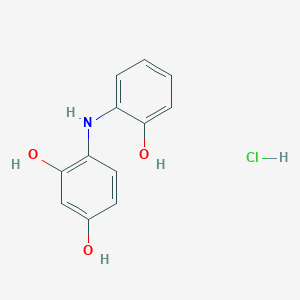
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzene with hydroxyl and amino groups, making it a versatile compound in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride typically involves the reaction of 2-aminophenol with 2,4-dihydroxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The mixture is usually stirred at elevated temperatures to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. The final product is then purified through crystallization or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under basic conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-Methoxyphenol)
Uniqueness
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride is unique due to its specific combination of hydroxyl and amino groups, which confer distinct reactivity and properties. This makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H12ClNO3 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
4-(2-hydroxyanilino)benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C12H11NO3.ClH/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15;/h1-7,13-16H;1H |
Clave InChI |
YBJUIRYTWDUGLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



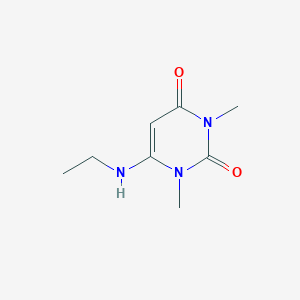
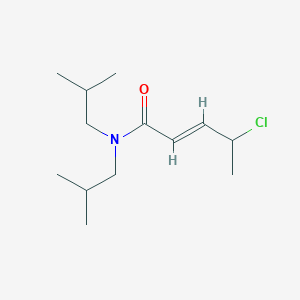

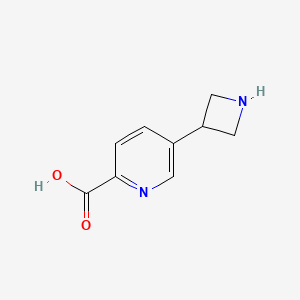
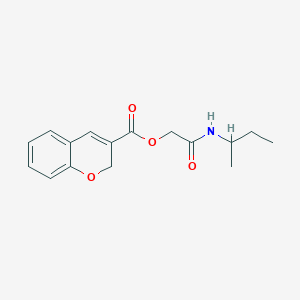

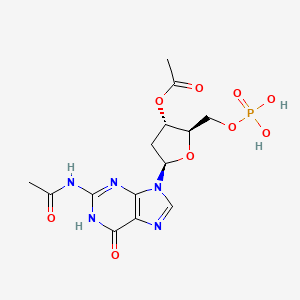


![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)


![5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)
